N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H8N4O2S and its molecular weight is 272.28. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antifungal, and Anticancer Evaluation
A new organic compound closely related to the chemical structure of interest was synthesized and characterized, showing potential antibacterial, antifungal, and anticancer activities. This compound was evaluated against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as fungal strains including Candida albicans and Aspergillus niger. The compound also exhibited anticancer activity against MDA-MB-231 breast cancer cells, highlighting its potential for further development in medical applications (Senthilkumar, Umarani, & Satheesh, 2021).
Antioxidant Studies
Research into novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides yielded compounds with moderate to significant radical scavenging activity. This suggests their potential as a template for future development into more potent biologically active compounds, especially in the context of antioxidant activities (Ahmad et al., 2012).
Enzyme Inhibition for Anticholinergic Potentials
A study on substituted pyrazole[3,4-d]pyridazine derivatives demonstrated these compounds as very good inhibitors of carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE). The findings suggest these compounds have potential as anticholinergics, with implications for the treatment of diseases where enzyme inhibition is beneficial (Taslimi et al., 2019).
Photoisomerization Studies
Research into the novel photoconversion of specific benzothiazine dioxides highlights the chemical versatility and reactivity of benzothiazine derivatives. This study could inform further synthetic applications and the development of new materials or chemical processes (Elghamry, Döpp, & Henkel, 2007).
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex compound with potential biological activity. Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to interact with various biochemical targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) pathway, which plays a crucial role in inflammation .
Result of Action
Benzothiazole derivatives have been reported to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Action Environment
It’s worth noting that the functionalization of benzothiazole derivatives with various substituents can influence their solid-state arrangement, absorption, and fluorescence properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Cellular Effects
The effects of N-(benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide on cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10-6-5-8(15-16-10)11(18)14-12-13-7-3-1-2-4-9(7)19-12/h1-6H,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSGTXADWQFDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.